molecular formula C12H15NO4 B2947718 3-acetamido-3-(4-methoxyphenyl)propanoic Acid CAS No. 202118-55-6

3-acetamido-3-(4-methoxyphenyl)propanoic Acid

Cat. No.: B2947718
CAS No.: 202118-55-6
M. Wt: 237.255
InChI Key: PJJWOHFAWCCPGM-UHFFFAOYSA-N
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Description

3-Acetamido-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is also known by its IUPAC name, N-acetyl-3-(4-methoxyphenyl)-beta-alanine . This compound is characterized by the presence of an acetamido group, a methoxyphenyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Mechanism of Action

Mode of Action

It is a derivative of β-tyrosine , which suggests that it may interact with biological targets in a similar manner as β-Tyrosine.

Biochemical Pathways

As a derivative of β-Tyrosine , it might be involved in the same or similar biochemical pathways as β-Tyrosine.

Result of Action

As a derivative of β-Tyrosine , it might have similar effects on the molecular and cellular level as β-Tyrosine.

Action Environment

Like other organic compounds, general laboratory safety measures should be taken when handling it .

Preparation Methods

The synthesis of 3-acetamido-3-(4-methoxyphenyl)propanoic acid involves several steps. One common synthetic route includes the acetylation of 3-amino-3-(4-methoxyphenyl)propanoic acid using acetic anhydride under acidic conditions . The reaction typically proceeds as follows:

    Starting Material: 3-amino-3-(4-methoxyphenyl)propanoic acid.

    Reagent: Acetic anhydride.

    Conditions: Acidic medium, typically using a catalyst like sulfuric acid.

    Product: this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Comparison with Similar Compounds

3-Acetamido-3-(4-methoxyphenyl)propanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

3-acetamido-3-(4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJWOHFAWCCPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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